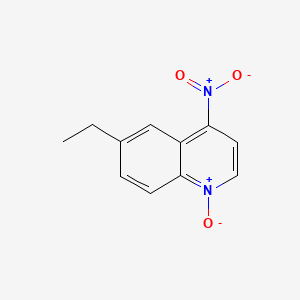
4-acridin-9-yl-N,N-dimethylaniline;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acridin-9-yl-N,N-dimethylaniline;hydrochloride is a compound that belongs to the acridine family, which is known for its versatile applications in various fields such as pharmacology, material sciences, and photophysics . Acridine derivatives have been actively researched for their potential therapeutic properties, including anti-cancer, anti-bacterial, and anti-protozoal activities .
Méthodes De Préparation
The synthesis of 4-acridin-9-yl-N,N-dimethylaniline;hydrochloride typically involves the condensation of primary amines with aromatic aldehydes or carboxylic acids in the presence of strong mineral acids like sulfuric acid or hydrochloric acid, followed by dehydrogenation . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product .
Analyse Des Réactions Chimiques
4-acridin-9-yl-N,N-dimethylaniline;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleofugic groups, often in the presence of catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridone derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
4-acridin-9-yl-N,N-dimethylaniline;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other acridine derivatives.
Medicine: Investigated for its anti-bacterial and anti-protozoal properties.
Industry: Utilized in the production of dyes and pigments due to its photophysical properties.
Mécanisme D'action
The primary mechanism of action for 4-acridin-9-yl-N,N-dimethylaniline;hydrochloride involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the helical structure and interfering with biological processes such as DNA replication and transcription . This mechanism is particularly relevant in its anti-cancer activity, where it can inhibit the growth of cancer cells by causing DNA damage .
Comparaison Avec Des Composés Similaires
4-acridin-9-yl-N,N-dimethylaniline;hydrochloride can be compared with other acridine derivatives such as:
Amsacrine: Another DNA intercalator used in cancer treatment.
Proflavine: Known for its anti-bacterial properties.
What sets this compound apart is its unique combination of photophysical properties and biological activity, making it a valuable compound for both scientific research and industrial applications .
Propriétés
Numéro CAS |
6540-84-7 |
|---|---|
Formule moléculaire |
C21H19ClN2 |
Poids moléculaire |
334.8 g/mol |
Nom IUPAC |
4-acridin-9-yl-N,N-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C21H18N2.ClH/c1-23(2)16-13-11-15(12-14-16)21-17-7-3-5-9-19(17)22-20-10-6-4-8-18(20)21;/h3-14H,1-2H3;1H |
Clé InChI |
IXLDYQAHOQCVCT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=NC4=CC=CC=C42.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene](/img/structure/B13784969.png)
![diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride](/img/structure/B13784976.png)

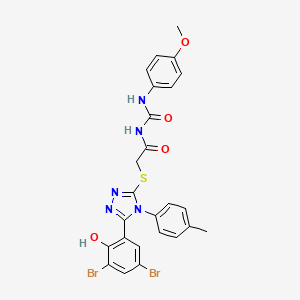
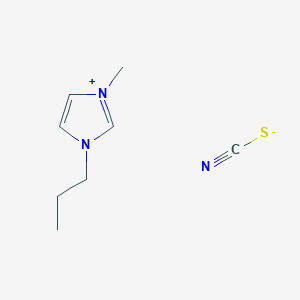
![N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B13784999.png)
![{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate](/img/structure/B13785002.png)
![1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B13785008.png)

![Diphenyl(spiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide](/img/structure/B13785018.png)
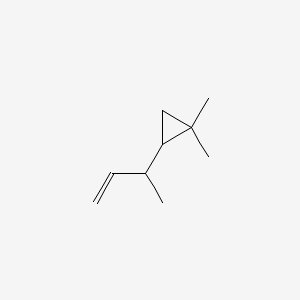
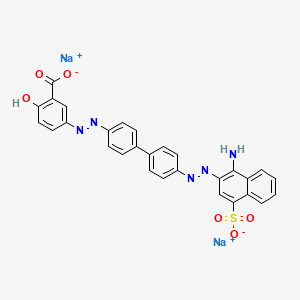
![Cyclopropanemethanol, 1-[[4-(trifluoromethyl)phenoxy]methyl]-, methanesulfonate](/img/structure/B13785033.png)
